N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Description
The compound N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a heterocyclic molecule featuring a fused pyrazolo-thiazolo-pyrimidine core with a 4-methoxyphenyl acetamide substituent. Its synthesis likely follows methodologies analogous to those described for structurally related compounds. For instance, the reaction of monopotassium salts of pyrazolo-pyrimidinones with substituted phenacyl chlorides in ethanol under reflux conditions has been utilized to generate similar fused systems (e.g., compounds 2–10 in ) .
The compound’s structure includes:
- Pyrazolo[3,4-d]pyrimidin-4-one: A nitrogen-rich scaffold known for kinase inhibition and antimicrobial activity.
- Thiazolo[3,2-a]pyrimidine: A bicyclic system contributing to rigidity and π-stacking interactions.
- 4-Methoxyphenyl acetamide: A polar substituent that may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-oxo-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-30-17-9-7-14(8-10-17)24-19(28)11-16-13-31-22-25-20-18(21(29)26(16)22)12-23-27(20)15-5-3-2-4-6-15/h2-10,12,16H,11,13H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSAFPRPZGHLER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is , with a molecular weight of 433.5 g/mol. The structure includes a methoxyphenyl group and a tetrahydropyrazolo-thiazolo-pyrimidine moiety, which are crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N5O3S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 946255-82-9 |
| Density | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrazolo-thiazolo scaffold followed by acetamide formation. Detailed methodologies can be found in literature focusing on similar compounds within this chemical class .
Anticoagulant Activity
Research indicates that compounds structurally related to this compound exhibit potent anticoagulant properties. For instance, derivatives have shown significant inhibition of factor Xa (fXa), making them potential candidates for the prevention of thromboembolic events in surgical settings .
Anticancer Activity
In vitro studies have demonstrated that this compound may possess anticancer properties. A screening assay against various cancer cell lines revealed moderate activity against specific types of leukemia and solid tumors. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Other Biological Activities
Beyond anticoagulant and anticancer effects, compounds with similar structures have been reported to exhibit a range of biological activities including:
- Antimicrobial : Effective against various bacterial strains.
- Anti-inflammatory : Reduction in inflammatory markers has been observed in preclinical models.
- Analgesic : Pain relief in animal models suggests potential for pain management therapies .
Case Studies
- Anticoagulant Efficacy : In a study evaluating the pharmacokinetics and efficacy of related compounds in surgical patients, significant reductions in thromboembolic events were noted with administration prior to orthopedic surgeries .
- Anticancer Screening : A comprehensive evaluation involving over sixty cancer cell lines indicated that certain derivatives displayed selective cytotoxicity towards leukemia cells at concentrations as low as 10 µM .
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s pyrazolo-thiazolo-pyrimidine system is distinct from benzothieno-triazolo-pyrimidine (10a) and pyrimidine-2,4-dione (50) but shares the pyrimidine motif common to all .
Substituent Effects :
- The 4-methoxyphenyl group in the target compound introduces electron-donating effects, contrasting with the electron-neutral phenyl group in 10a .
- Morpholine in compound 7b enhances water solubility compared to the acetamide group in the target compound .
Synthetic Flexibility : The target compound’s synthesis aligns with modular approaches for fused heterocycles, similar to methods in and .
Spectroscopic and Physicochemical Properties
Table 2: NMR and IR Data Comparison
Key Observations:
- NMR : The target compound’s acetamide NH proton is expected near δ 11.00 ppm, as seen in 7b .
- Region-Specific Shifts : highlights that substituents in regions A (positions 39–44) and B (positions 29–36) cause distinct chemical shift variations, which could apply to the 4-methoxyphenyl group in the target compound .
Hypothesized Activity of Target Compound:
- Enhanced solubility from the 4-methoxyphenyl group may improve bioavailability compared to phenyl analogs.
- The fused thiazolo-pyrimidine core could promote interactions with ATP-binding pockets in kinases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
